1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3
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Overview
Description
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is a deuterated derivative of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine. This compound is primarily used in biochemical research, particularly in the field of proteomics. The deuterium labeling helps in the study of metabolic pathways and the identification of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 typically involves the introduction of deuterium atoms into the parent compound. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the successful incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required reaction conditions. The use of high-purity deuterium sources and advanced purification techniques ensures the production of high-quality deuterated compounds suitable for research purposes.
Chemical Reactions Analysis
Types of Reactions
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted imidazoquinoxaline compounds.
Scientific Research Applications
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 has several applications in scientific research:
Chemistry: Used as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in the study of metabolic pathways and protein identification.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate or a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and bioavailability, making it a valuable tool in studying metabolic processes. The compound may interact with enzymes, receptors, or other proteins, affecting their function and providing insights into their roles in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1,6,7-Trimethyl-1
Properties
Molecular Formula |
C12H13N5 |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
6,7-dimethyl-3-(trideuteriomethyl)imidazo[4,5-g]quinoxalin-2-amine |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)15-9-5-11-10(4-8(9)14-6)16-12(13)17(11)3/h4-5H,1-3H3,(H2,13,16)/i3D3 |
InChI Key |
GLLXPOZOEKDRLU-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C3C(=C2)N=C(C(=N3)C)C)N=C1N |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N=C1C)N(C(=N3)N)C |
Origin of Product |
United States |
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